Anti-Tuberculosis Activity Against Drug-Resistant vs. Susceptible M. tuberculosis Strains
β-Spathulenol demonstrates a paradoxical and therapeutically significant activity profile against Mycobacterium tuberculosis: its potency is twofold greater against multi-drug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) clinical isolates (MIC = 6.25 μg/mL) compared with the drug-susceptible reference strain H37Rv (MIC = 12.5 μg/mL) [1]. This contrasts with conventional antitubercular agents, which typically exhibit reduced efficacy against resistant strains. Additionally, spathulenol shows a selectivity index of 15.31 against drug-resistant M. tuberculosis clinical isolates, calculated as the ratio of cytotoxic concentration (CC₅₀ = 95.7 μg/mL on Vero cells) to anti-M. tuberculosis MIC (6.25 μg/mL) [2].
| Evidence Dimension | MIC against M. tuberculosis |
|---|---|
| Target Compound Data | MDR/pre-XDR/XDR isolates: 6.25 μg/mL |
| Comparator Or Baseline | Susceptible H37Rv strain: 12.5 μg/mL |
| Quantified Difference | 2-fold higher potency against drug-resistant strains |
| Conditions | Broth microdilution assay; MDR, pre-XDR, XDR clinical isolates vs. reference strain H37Rv |
Why This Matters
This inverted resistance profile indicates that β-spathulenol engages a molecular target or mechanism distinct from conventional antitubercular drugs, making it uniquely valuable for MDR-TB drug discovery programs where standard agents fail.
- [1] Dzul-Beh AJ, et al. In vitro growth inhibition and bactericidal activity of spathulenol against drug-resistant clinical isolates of Mycobacterium tuberculosis. Rev Bras Farmacogn. 2019;29(6):798-800. View Source
- [2] Dzul-Beh AJ, et al. In vitro growth inhibition and bactericidal activity of spathulenol against drug-resistant clinical isolates of Mycobacterium tuberculosis. Rev Bras Farmacogn. 2019;29(6):798-800. View Source
